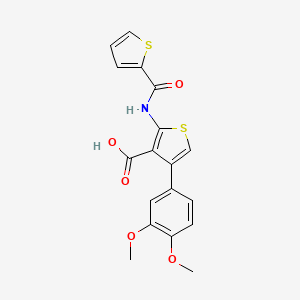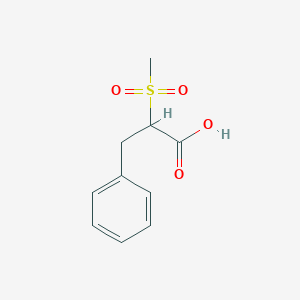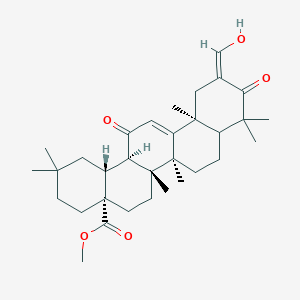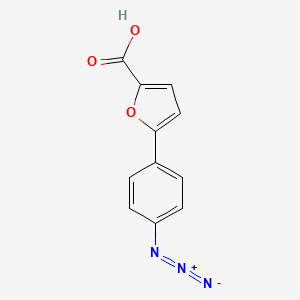
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide, also known as BMF, is a novel compound that has gained significant attention in the field of medicinal chemistry. BMF has been studied extensively for its potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide is not fully understood. However, several studies have suggested that this compound exerts its anti-tumor activity by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the PI3K/Akt and MAPK/ERK signaling pathways. This compound has also been shown to inhibit angiogenesis by suppressing the expression of VEGF and MMP-9. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant anti-tumor activity in various cancer cell lines. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide. One potential direction is to further investigate its potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in combination therapy with other anti-cancer drugs. In addition, further studies are needed to investigate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(benzofuran-2-yl)-2-methoxyethanamine. The final product is obtained through the reaction of the intermediate with methylamine.
Applications De Recherche Scientifique
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide has been extensively studied for its potential applications in treating various diseases. Several studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis in various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-3-5-9-15(13)19(21)20-12-18(22-2)17-11-14-8-4-6-10-16(14)23-17/h3-11,18H,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIDZXAQEGPOFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)


![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)

![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
